molecular formula C16H17NO3 B3013817 N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide CAS No. 2034403-36-4

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide

Cat. No. B3013817
CAS RN: 2034403-36-4
M. Wt: 271.316
InChI Key: FUEYJEAPEMELLT-UHFFFAOYSA-N
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Description

The compound N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide is a chemical entity that can be derived from the synthesis and subsequent chemical transformations of furan carboxamide derivatives. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and reactions of structurally related compounds. For instance, the synthesis of N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides . Additionally, the reactions of 3-substituted chromones with hydroxylamine provide a pathway to synthesize related heterocyclic compounds . These studies suggest a rich chemistry surrounding furan and chromone derivatives, which could be relevant to the synthesis and properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides, is achieved through a condensation reaction . This method could potentially be adapted for the synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide by selecting appropriate starting materials and reaction conditions. The reactions of 3-substituted chromones with hydroxylamine also provide a synthetic route to amino-substituted chromone derivatives . These methods highlight the importance of choosing the right precursors and reaction conditions to obtain the desired furan and chromone derivatives, which could be applied to the synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using NMR and IR spectral data, along with elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structural analysis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide would likely follow a similar approach, utilizing these spectroscopic methods to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions of furan carboxamide derivatives can lead to various transformations, such as the formation of iminium chlorides, hydrogen sulfates, 2-oxo, and 2-(dicyanomethylene) derivatives . These reactions expand the chemical space of the furan carboxamide scaffold and could be relevant to the reactivity of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide. Additionally, the reactions of chromones with hydroxylamine demonstrate the potential for unexpected products, such as amino-substituted isoxazolones and diaminomethylene derivatives . These findings suggest that N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide may also undergo a variety of chemical reactions, leading to novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide would be influenced by its molecular structure. The presence of the furan ring and the carboxamide group would affect its polarity, solubility, and reactivity. The characterization of related compounds through NMR, IR, and elemental analysis provides a foundation for predicting the properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide . Understanding these properties is crucial for the compound's potential application in various fields, such as medicinal chemistry or material science.

Scientific Research Applications

Synthesis and Modification Techniques

  • Sequential One-Pot Three Component Reaction : The synthesis of 3-Arylaminomethylidenechroman-2-carboxamide, a closely related compound, has been achieved through a one-pot three-component reaction. This method involves reacting 3-formylchromone, aromatic amine, and cyclohexyl isocyanide (Ghosh et al., 2016).

Molecular Interaction Studies

  • Hydrogenation of Single Molecules : A study on methylaminocarbyne (CNHCH3) at low temperatures revealed insights into the selective breaking of N-H bonds, forming methylisocyanide (CNCH3). This process demonstrates the reversible chemical cycle at the single-molecule level (Katano et al., 2007).

Chemical Engineering Applications

  • Carboxamide-pyridine N-oxide Heterosynthon : This methodology is used for crystal engineering and pharmaceutical co-crystals, showing potential in drug design and development (Reddy et al., 2006).

Polymerization Techniques

  • Controlled RAFT Polymerization : A study on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide indicates the relevance of such techniques in drug delivery systems (Convertine et al., 2004).

Reaction Studies

  • Reactions in a Cavitand : This research explores the reaction of aliphatic isonitriles with carboxylic acids in a cavitand, highlighting the stabilization of covalently bound guests within a structured environment (Restorp & Rebek, 2008).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(16(18)14-6-7-19-10-14)9-15-8-12-4-2-3-5-13(12)11-20-15/h2-7,10,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEYJEAPEMELLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide

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